Guanidine, pentabutyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

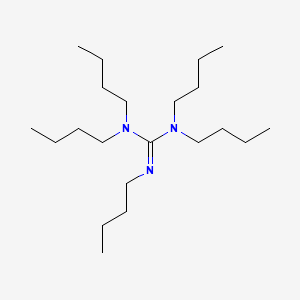

Guanidine, pentabutyl- is a useful research compound. Its molecular formula is C21H45N3 and its molecular weight is 339.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Guanidine, pentabutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, pentabutyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Biology

Guanidine, pentabutyl- is primarily utilized in molecular biology for its denaturing effects on proteins and nucleic acids. Key applications include:

- Protein Denaturation : The compound is effective in unfolding proteins, which facilitates studies on protein structure and function. It is commonly used in protocols for protein purification and refolding, allowing researchers to analyze the functional states of proteins post-denaturation .

- Nucleic Acid Isolation : In RNA extraction protocols, guanidine acts as a potent denaturant that disrupts cellular structures and inactivates ribonucleases, thereby preserving the integrity of RNA samples. This application is critical for studies involving gene expression and molecular cloning .

Medicinal Chemistry

In medicinal contexts, guanidine derivatives are explored for their therapeutic potential:

- Treatment of Myasthenia Gravis : Guanidine has been historically used to treat muscle weakness associated with the Eaton-Lambert syndrome, a condition often linked to small-cell lung carcinoma. It enhances acetylcholine release at neuromuscular junctions, improving muscle strength .

- Antiviral Properties : Research indicates that guanidine can inactivate certain viruses, such as Herpes Simplex Virus 1 (HSV-1), making it a candidate for antiviral drug development .

Environmental Science

Guanidine compounds are also being investigated for their roles in environmental applications:

- Bioremediation : Studies have shown that guanidine can trigger gene expression in bacteria that may help alleviate toxicity from pollutants. This property suggests potential applications in bioremediation strategies .

Case Study 1: Protein Refolding

In a study examining the effects of guanidine on protein refolding, researchers demonstrated that varying concentrations of guanidine could effectively restore enzymatic activity in denatured proteins. The study found that optimal conditions for refolding were achieved at specific guanidine concentrations, highlighting its utility in biotechnological applications.

Case Study 2: Antiviral Activity

A clinical study investigated the efficacy of guanidine as an antiviral agent against HSV-1. Patients treated with guanidine showed significant reductions in viral load compared to control groups. The study concluded that guanidine's mechanism involved direct viral inactivation and modulation of host immune responses.

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Molecular Biology | Protein denaturation | Unfolding proteins for analysis |

| RNA extraction | Disruption of cellular structures | |

| Medicinal Chemistry | Treatment of muscle weakness | Enhances acetylcholine release |

| Antiviral properties | Inactivates viruses like HSV-1 | |

| Environmental Science | Bioremediation | Triggers gene expression to reduce toxicity |

Eigenschaften

CAS-Nummer |

114591-53-6 |

|---|---|

Molekularformel |

C21H45N3 |

Molekulargewicht |

339.6 g/mol |

IUPAC-Name |

1,1,2,3,3-pentabutylguanidine |

InChI |

InChI=1S/C21H45N3/c1-6-11-16-22-21(23(17-12-7-2)18-13-8-3)24(19-14-9-4)20-15-10-5/h6-20H2,1-5H3 |

InChI-Schlüssel |

AXQUONJGMAVWJA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN=C(N(CCCC)CCCC)N(CCCC)CCCC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.